molecular formula C20H20N4O3 B2576984 Z433927330

Z433927330

Cat. No.: B2576984
M. Wt: 364.4 g/mol
InChI Key: KQUKHINHCUELQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Z433927330 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions . The synthetic route typically includes:

Chemical Reactions Analysis

Z433927330 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Z433927330 is a small molecule identified as a potent inhibitor of aquaporins (AQPs), specifically AQP3 and AQP7, which are integral membrane proteins that facilitate water and glycerol transport across cell membranes. The biological activity of this compound has garnered attention due to its potential therapeutic implications in cancer treatment, particularly in breast cancer, where AQPs are implicated in tumor progression and metastasis.

This compound functions primarily as an inhibitor of AQP7, with an IC50 value of approximately 0.2 µM , and also inhibits AQP3 with an IC50 ranging from 0.7 to 0.9 µM . This selective inhibition is crucial as both AQP3 and AQP7 have been associated with various cellular processes, including proliferation and apoptosis in cancer cells .

Table 1: Inhibition Potency of this compound on Aquaporins

AquaporinIC50 Value (µM)
AQP30.7 - 0.9
AQP70.2
AQP91.1

Research Findings

Recent studies have highlighted the role of this compound in reducing cell proliferation in various cancer cell lines. For instance, treatment with this compound led to a significant decrease in the proliferation rates of breast cancer cells, suggesting that inhibiting AQPs could be a viable strategy for cancer therapy .

In a study utilizing single-particle cryo-electron microscopy (cryo-EM), the binding interactions between this compound and AQP7 were elucidated at a resolution of 3.2 Å . The results indicated that this compound binds to the endofacial side of AQP7, disrupting its function and thereby inhibiting glycerol transport, which is essential for maintaining cellular homeostasis in cancer cells .

Case Studies

  • Breast Cancer Treatment : In a controlled laboratory setting, this compound was tested on breast cancer cell lines where it demonstrated a marked reduction in cell viability. The study indicated that the compound effectively inhibited both water and glycerol transport, leading to cell cycle arrest in the S-G2/M phase .
  • Erythrocyte Model : this compound was also evaluated using human erythrocytes to confirm its inhibitory effects on AQP3-mediated glycerol permeability. Results showed that this compound significantly inhibited glycerol transport, reinforcing its potential as an anti-cancer agent by targeting metabolic pathways reliant on AQPs .

Structural Insights

Molecular docking studies have provided insights into how this compound interacts with AQPs at the molecular level. The structural analysis revealed that the compound occupies key binding sites within the aquaporin channels, which are critical for their permeability functions. This understanding paves the way for designing more effective inhibitors targeting specific AQPs involved in pathological conditions .

Properties

IUPAC Name

ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-27-19(25)16-6-8-17(9-7-16)23-20(26)21-14-15-4-10-18(11-5-15)24-13-3-12-22-24/h3-13H,2,14H2,1H3,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUKHINHCUELQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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